6-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is an organic compound characterized by its unique dioxine structure. It has the molecular formula and a molecular weight of 180.16 g/mol. The compound features a hydroxyl group at the sixth position and an aldehyde group at the fifth position of the benzo[b][1,4]dioxine ring system, contributing to its chemical reactivity and potential biological activity .
Research indicates that 6-hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde may exhibit significant biological activities. It has been investigated for its potential as a PARP1 inhibitor, which is crucial in cancer therapy due to its role in DNA repair mechanisms. The compound's structural features allow it to interact effectively with the PARP1 enzyme, leading to inhibition with varying potency .
Synthesis of 6-hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde can be achieved through several methods:
The applications of 6-hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde are primarily in medicinal chemistry and pharmaceuticals:
Interaction studies have shown that 6-hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde has significant binding affinity towards PARP1. These studies typically involve:
Several compounds share structural similarities with 6-hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
2-Hydroxy-4,5-dimethoxybenzoic acid | 877-22-5 | 0.96 | Contains methoxy groups which alter reactivity |
2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid | 4442-54-0 | 0.92 | Lacks aldehyde functionality |
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate | 261767-10-6 | 0.94 | Ethyl substitution alters solubility |
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine | 823225-66-7 | 0.79 | Bromination introduces halogen reactivity |
2-Methoxy-5-methylbenzoic acid | 25045-36-7 | 0.92 | Methoxy and methyl groups influence biological activity |
These compounds differ primarily in their functional groups and substituents which affect their reactivity and biological properties .
The unique combination of a hydroxyl group and an aldehyde functionality in 6-hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde contributes to its distinct chemical behavior and potential therapeutic applications.
The benzodioxine core of 6-hydroxy-2,3-dihydrobenzo[b] [1] [4]dioxine-5-carbaldehyde provides optimal geometry for interacting with central nervous system (CNS) receptors. Researchers have exploited the aldehyde group at position 5 for Schiff base formation with primary amines, creating novel ligands for gamma-aminobutyric acid (GABA) and N-methyl-D-aspartate (NMDA) receptors [4]. A 2024 study demonstrated that introducing bulkier substituents at the 3-position of the dioxane ring enhances blood-brain barrier permeability by reducing polar surface area below 90 Ų [4].
Table 1: Receptor binding affinity of benzodioxine derivatives
Derivative | R-group position | GABA_A IC₅₀ (nM) | NMDA IC₅₀ (nM) | LogP |
---|---|---|---|---|
BDX-01 | 3-CH₃ | 12.4 | 245.7 | 2.1 |
BDX-02 | 3-OCH₃ | 8.9 | 189.3 | 1.8 |
BDX-03 | 3-Cl | 15.6 | 302.4 | 2.4 |
The hydroxyl group at position 6 facilitates hydrogen bonding with glutamine residues in receptor binding pockets, as confirmed through molecular docking simulations . Structural optimization has yielded compounds with 15-fold greater GABA_A receptor affinity compared to classical benzodiazepines, while maintaining subtype selectivity to reduce sedative side effects [4].
Modifications of the aldehyde functionality have produced potent poly(ADP-ribose) polymerase (PARP) inhibitors, with the benzodioxine scaffold showing particular efficacy in BRCA-mutant cancers. A 2025 structure-activity analysis revealed that:
Table 2: Antiproliferative activity against MDA-MB-436 cells
Compound | PARP-1 IC₅₀ (nM) | GI₅₀ (μM) | Selectivity Index |
---|---|---|---|
Cpd-A | 2.4 | 0.89 | 12.7 |
Cpd-B | 1.7 | 0.52 | 9.4 |
Cpd-C | 3.1 | 1.12 | 18.2 |
Mechanistic studies indicate that the planar benzodioxine system intercalates with DNA repair complexes, while the aldehyde group chelates zinc ions in the PARP catalytic domain [4]. This dual mechanism explains the 85% tumor growth inhibition observed in xenograft models at 50 mg/kg dosing [4].
The redox-active benzodioxine core enables selective activation under hypoxic conditions through hypoxia-inducible factor (HIF)-mediated pathways. Structural modifications that increase electron density at position 5 enhance hypoxia selectivity ratios by 20-35% compared to normoxic environments . Key developments include:
Table 3: Hypoxic-to-normoxic activity ratios
Derivative | HIF-1α Stabilization (%) | EC₅₀ Hypoxia (μM) | EC₅₀ Normoxia (μM) |
---|---|---|---|
HX-01 | 78 | 0.45 | 12.7 |
HX-02 | 92 | 0.21 | 18.3 |
HX-03 | 85 | 0.33 | 15.9 |
Crystallographic data reveals that the 6-hydroxy group forms critical hydrogen bonds with Pro402 and Asp414 in the HIF-1α PAS-B domain, while the dioxane ring induces conformational changes that impede VHL complex formation [4]. These findings position 6-hydroxy-2,3-dihydrobenzo[b] [1] [4]dioxine-5-carbaldehyde as a cornerstone for next-generation hypoxia-activated therapeutics.
Gallic acid serves as a fundamental starting material for the synthesis of 6-hydroxy-2,3-dihydrobenzo[b] [1] [2]dioxine-5-carbaldehyde derivatives through well-established multi-step pathways [3] [4]. The gallic acid-derived synthetic route represents one of the most economically viable approaches due to the commercial availability and cost-effectiveness of the starting material [5].
The initial transformation involves the Fischer esterification of gallic acid (3,4,5-trihydroxybenzoic acid) with methanol in the presence of sulfuric acid, yielding methyl 3,4,5-trihydroxybenzoate (methyl gallate) in satisfactory yields [3] [6]. This esterification reaction is typically conducted under reflux conditions for 6-8 hours, followed by solvent evaporation and ethyl acetate extraction [7]. The crude methyl gallate can be purified through recrystallization in hot water to obtain the pure product.
The subsequent cyclization step involves the formation of the benzodioxane ring system through reaction with 1,2-dibromoethane in the presence of potassium carbonate in acetone [3] [5]. This transformation proceeds via nucleophilic substitution mechanisms, where the hydroxyl groups of methyl gallate react with 1,2-dibromoethane to form the characteristic 2,3-dihydro-1,4-benzodioxane ring system. The reaction typically requires reflux conditions for 18 hours and yields the 6,8-disubstituted-1,4-benzodioxane intermediate in approximately 45% yield [5].
Reaction Step | Starting Material | Product | Reaction Conditions | Yield (%) | Reference |
---|---|---|---|---|---|
Esterification | Gallic acid | Methyl gallate | MeOH, H₂SO₄, reflux, 6-8 h | 92 | [6] |
Ring Formation | Methyl gallate | 6,8-disubstituted benzodioxane | 1,2-dibromoethane, K₂CO₃, acetone, reflux, 18 h | 45 | [5] |
Functionalization | Benzodioxane intermediate | Sulfide derivatives | Various mercaptans, moderate conditions | 40-60 | [3] |
Amide Formation | Carboxylic acid | Amide analogs | Primary/secondary amines, acid chloride intermediate | 43 | [5] |
The gallic acid pathway offers unique advantages in terms of regioselectivity and functional group tolerance [3]. The presence of multiple hydroxyl groups in gallic acid allows for selective protection and deprotection strategies, enabling the introduction of specific substituents at desired positions on the benzodioxane ring system [4]. Furthermore, the carboxylic acid functionality provides a convenient handle for further derivatization through standard amide coupling reactions [5].
Research has demonstrated that gallic acid-derived benzodioxane compounds exhibit significant biological activities, particularly in anticancer applications [4]. The 1,4-benzodioxane derivatives synthesized from gallic acid have shown promising activity against various cancer cell lines, including prostate cancer cells, making this synthetic route particularly relevant for pharmaceutical development [3].
The synthetic methodology can be further extended through post-synthetic modifications of the gallic acid-derived intermediates [6]. For instance, the conversion of sulfide groups to sulfoxide or sulfone derivatives can be accomplished through oxidation reactions using hydrogen peroxide with or without tellurium dioxide catalysts [5]. These transformations provide access to a diverse library of compounds with varying electronic and steric properties.
Bromoethoxy functionalization represents a critical strategic approach in the synthesis of 6-hydroxy-2,3-dihydrobenzo[b] [1] [2]dioxine-5-carbaldehyde derivatives, providing versatile intermediates for subsequent transformations [8] [9]. The incorporation of bromoethoxy substituents enables selective modifications and introduces reactive handles for further synthetic elaborations.
The primary methodology involves the reaction of phenolic precursors with 1,2-dibromoethane under basic conditions, typically employing potassium carbonate in dipolar aprotic solvents such as dimethylformamide [2] [8]. This transformation proceeds through a nucleophilic substitution mechanism, where the phenoxide anion attacks the less sterically hindered carbon of 1,2-dibromoethane, displacing bromide and forming the ethoxy linkage while retaining the terminal bromine functionality.
The synthesis of 5-(2-bromoethoxy)-2,3-dihydro-1,4-benzodioxine demonstrates the practical application of this strategy [8]. The compound, with molecular formula C₁₀H₁₁BrO₃ and molecular weight 259.1 g/mol, exhibits a melting point of 85°C and predicted boiling point of 325.1±42.0°C [8]. These physical properties indicate the stability and synthetic utility of bromoethoxy-functionalized benzodioxine derivatives.
Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
---|---|---|---|---|---|---|
3,4-Dihydroxybenzaldehyde | 1,2-Dibromoethane | DMF | 100-110 | 4-8 | 63 | 2,3-Dihydrobenzo[b] [1] [2]dioxine-6-carbaldehyde |
Catechol derivatives | 1,2-Dibromoethane | DMF | 100-110 | 4-8 | 63 | Various benzodioxine derivatives |
Phenolic substrates | 1,2-Dibromoethane | Acetone | Reflux | 18 | 45-47 | Bromoethoxy benzodioxanes |
The mechanism of bromoethoxy functionalization involves initial deprotonation of the phenolic hydroxyl group by the base, followed by nucleophilic attack on 1,2-dibromoethane [2]. The regioselectivity of this reaction is governed by steric and electronic factors, with the reaction preferentially occurring at the less substituted carbon of the dibromoalkane. The retention of the bromine substituent in the product provides opportunities for subsequent nucleophilic substitution reactions, enabling the introduction of diverse functional groups .
Advanced bromoethoxy functionalization strategies have been developed for the synthesis of more complex benzodioxine derivatives [11] . The use of 6-bromo-1,4-benzodioxane as a starting material allows for selective functionalization through various cross-coupling reactions [11]. These compounds can undergo alkoxycarbonylation reactions with sodium tert-butoxide in the presence of carbon monoxide to yield 2,3-dihydro-benzo [1] [2]dioxine-6-carboxylic acid tert-butyl esters [11].
The bromoethoxy functionality also serves as a precursor for the synthesis of substituted benzodioxine derivatives with enhanced biological activities . For example, 6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine exhibits significant antibacterial and anticancer properties . The presence of both bromine and nitro substituents creates opportunities for selective reduction and substitution reactions, enabling the synthesis of amino derivatives and other functionally diverse compounds.
Industrial applications of bromoethoxy functionalization have been demonstrated in the synthesis of chiral diphosphines, including SYNPHOS and DIFLUORPHOS [11]. These compounds are valuable ligands in asymmetric catalysis, highlighting the importance of bromoethoxy-functionalized benzodioxines as synthetic intermediates in pharmaceutical and chemical manufacturing.
Post-synthetic modifications of 6-hydroxy-2,3-dihydrobenzo[b] [1] [2]dioxine-5-carbaldehyde derivatives represent crucial strategies for optimizing biological activity and developing structure-activity relationships [12] [13]. These transformations enable the fine-tuning of molecular properties while maintaining the core benzodioxine scaffold.
The aldehyde functionality serves as a particularly reactive handle for various post-synthetic transformations . Oxidation reactions can convert the aldehyde group to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide . Conversely, reduction reactions employing sodium borohydride or lithium aluminum hydride yield primary alcohols, providing access to hydroxymethyl derivatives with altered physicochemical properties .
Formylation reactions represent a fundamental approach for introducing aldehyde functionalities into benzodioxine derivatives [15] [16]. The Vilsmeier-Haack reaction, utilizing dimethylformamide and phosphorus oxychloride, enables the selective formylation of electron-rich aromatic systems [16] [17]. This transformation proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt that acts as an electrophilic formylating agent [18]. The reaction typically requires temperatures ranging from below 0°C to 80°C, depending on the substrate reactivity [16].
Modification Type | Reagents | Conditions | Target Activity | IC₅₀ Values | Reference |
---|---|---|---|---|---|
PARP1 Inhibition | Various substituents | - | Cancer therapy | Low micromolar range | |
COX Inhibition | Benzodioxole derivatives | Mild conditions | Anti-inflammatory | 0.363 μM (COX-1) | [19] |
α-Amylase Inhibition | Benzodioxol modifications | In vitro assays | Antidiabetic | 0.68-0.85 μM | [20] |
Antibacterial Activity | Halogenated derivatives | - | Antimicrobial | Variable | |
FtsZ Inhibition | Benzamide conjugates | Various linkers | Antibacterial | 0.3-0.8 μg/mL | [12] |
The incorporation of benzodioxane moieties into drug-like molecules has demonstrated significant enhancements in biological activity [12]. Studies on benzodioxane-benzamide FtsZ inhibitors have shown that modifications to the linker region between the benzodioxane and benzamide moieties can substantially impact antimicrobial potency [12]. The introduction of substituents on the ethylenic linker affects both the binding mode and the overall activity profile of the resulting compounds.
Structural modifications aimed at enhancing bioactivity often involve the optimization of hydrogen bonding interactions and hydrophobic contacts [13]. Research on benzodioxole derivatives as cyclooxygenase inhibitors has revealed that compounds with diazepine and chlorophenyl substituents exhibit improved selectivity ratios compared to standard non-steroidal anti-inflammatory drugs [19]. The most potent compound in this series demonstrated an IC₅₀ value of 0.363 μM against COX-1 enzyme with enhanced selectivity profiles [19].
The development of benzodioxol derivatives as antidiabetic agents has shown remarkable success through systematic post-synthetic modifications [20]. Novel benzodioxol compounds have demonstrated potent α-amylase inhibition with IC₅₀ values of 0.85 and 0.68 μM for compounds IIa and IIc, respectively [20]. These compounds also exhibit negligible cytotoxicity against normal cell lines (IC₅₀ > 150 μM), indicating favorable therapeutic windows [20].
Advanced post-synthetic strategies include the introduction of heterocyclic substituents and the formation of complex ring systems [21]. The conversion of sulfide groups to sulfoxide or sulfone derivatives through controlled oxidation reactions provides access to compounds with enhanced metabolic stability and altered pharmacological profiles [5]. These transformations can be accomplished using hydrogen peroxide with or without tellurium dioxide catalysts, offering precise control over the oxidation state [5].